molecular formula C11H17NO2 B221044 24-Methylenecholestane-1,3,5,6-tetrol CAS No. 124596-64-1

24-Methylenecholestane-1,3,5,6-tetrol

Cat. No.: B221044
CAS No.: 124596-64-1
M. Wt: 448.7 g/mol
InChI Key: CXPIFTPKWGXGCI-YMLDZVRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24-Methylenecholestane-1,3,5,6-tetrol is a naturally occurring marine polyhydroxysterol that serves as a significant compound in neuroscience and neuropharmacology research. This tetraol steroid has demonstrated promising neuroprotective properties in preclinical studies, functioning as a novel neuroprotectant by negatively modulating N-methyl-D-aspartate (NMDA) receptors. Research indicates that it concentration-dependently attenuates NMDA-induced intracellular calcium increase and inhibits NMDA currents in cortical neurons, which underlies its mechanism in protecting neurons from excitotoxicity induced by excessive glutamate. The compound's research value is particularly evident in models of cerebral ischemia. In vivo studies have shown that this steroid can significantly decrease middle cerebral artery occlusion (MCAO)-induced cerebral infarction volume, highlighting its potential for investigating therapeutic interventions for stroke and other neurological disorders involving NMDA receptor overstimulation. Its origin as a marine-derived compound from soft corals further makes it a valuable candidate for exploring the neuroactive potential of marine natural products. This product is provided for research applications only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals, nor for any form of personal use.

Properties

CAS No.

124596-64-1

Molecular Formula

C11H17NO2

Molecular Weight

448.7 g/mol

IUPAC Name

(1S,3S,5R,6R,8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol

InChI

InChI=1S/C28H48O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-32H,3,7-15H2,1-2,4-6H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+,28+/m1/s1

InChI Key

CXPIFTPKWGXGCI-YMLDZVRYSA-N

SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(C(CC(C4)O)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3([C@H](C[C@@H](C4)O)O)C)O)O)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(C(CC(C4)O)O)C)O)O)C

Synonyms

24-MCTT
24-methylenecholestane-1 alpha,3 beta, 5 alpha,6 beta-tetrol
24-methylenecholestane-1,3,5,6-tetrol

Origin of Product

United States

Scientific Research Applications

Neuroprotective Effects

One of the most significant applications of 24-methylenecholestane-1,3,5,6-tetrol is its neuroprotective properties. Research indicates that this compound can protect neurons from glutamate-induced toxicity:

  • Mechanism of Action : The compound modulates NMDA receptor activity, decreasing intracellular calcium levels and reducing neuronal damage .
  • Experimental Findings : In vitro studies have shown that at a concentration of 2.5 µM, the compound significantly increased the survival rate of cerebellar granule neurons exposed to toxic glutamate levels. In vivo experiments demonstrated a reduction in infarction volume by approximately 50% in a rat model of cerebral ischemia when administered at a dose of 12 mg/kg .

Cytotoxicity Against Cancer Cells

This compound also exhibits cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Profile : The compound has shown moderate cytotoxicity against the K562 cell line (IC50 = 3.18 µM) and other cancer cell lines such as HCT-116 and A-549 .
  • Comparative Analysis : The cytotoxic effects are comparable to known chemotherapeutic agents. For instance, compounds derived from marine sources often exhibit IC50 values in similar ranges to established drugs like mitoxantrone .
Activity Cell Line IC50 (µM) Reference
NeuroprotectionCerebellar neurons2.5
CytotoxicityK5623.18
CytotoxicityHCT-1163.2 ± 0.9
CytotoxicityA-5494.5 ± 0.5

Neuroprotection in Animal Models

A study investigated the effects of this compound on rats subjected to middle cerebral artery occlusion (MCAO). The results indicated that treatment with the compound significantly reduced the volume of brain infarction compared to control groups. This highlights its potential as a therapeutic agent for neurodegenerative diseases and stroke management .

Cancer Treatment Potential

In another study focusing on marine-derived compounds, this compound was evaluated alongside other steroids for their anticancer properties. It was found to exhibit significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest . This positions the compound as a candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Differences

Cholestane Derivatives
  • 5β-Cholestane-3α,7α,24,26-tetrol (CAS HMDB0062417):

    • Hydroxyl positions: 3α, 7α, 24, 26.
    • Key differences: Lack of 1- and 5-hydroxyl groups; additional hydroxylation at C7 and C26.
    • Properties: Highly hydrophobic (LogP 3.71), low water solubility (0.016 g/L) .
  • 24-Methylenecholestane-3β,5α,6β,19-tetrol (CAS 142754-97-0):

    • Hydroxyl positions: 3β, 5α, 6β, 17.
    • Key differences: 19-hydroxyl instead of 1-hydroxyl; 24-methylene group retained.
    • Biological role: Isolated from marine organisms (e.g., Nephalsterol A), but activity data unspecified .
Ergostane Derivatives
  • Ergosta-22,24(28)-diene-3,5,6,19-tetrol :
    • Hydroxyl positions: 3, 5, 6, 18.
    • Skeleton: Ergostane with a conjugated diene (C22–C24).
    • Source: Marine soft corals; cytotoxic activity reported against tumor cell lines .
Dammarane Derivatives
  • (20R)-Dammarane-3β,12β,20,25-tetrol: Hydroxyl positions: 3β, 12β, 20, 25. Skeleton: Dammarane (triterpenoid framework). Activity: Exhibits significant antitumor effects, particularly in hydrolyzed ginseng extracts .
Simple Tetrols
  • Threitol (C₄H₁₀O₄):
    • Structure: Linear butane tetrol with hydroxyls at positions 1,2,3,4.
    • Properties: High water solubility (880 g/100 mL), low molecular weight, and applications in cryoprotection .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Hydroxyl Positions LogP Water Solubility Key Features
24-Methylenecholestane-1,3,5,6-tetrol C₂₈H₄₈O₄ 1,3,5,6 ~3.5* Low* Steroid backbone, 24-methylene
5β-Cholestane-3α,7α,24,26-tetrol C₂₇H₄₈O₄ 3α,7α,24,26 3.71 0.016 g/L High hydrophobicity
Threitol C₄H₁₀O₄ 1,2,3,4 N/A 880 g/100 mL Linear, cryoprotective agent

*Estimated based on structural similarity to 5β-cholestane-3α,7α,24,26-tetrol .

Analytical Challenges

  • Chromatographic Separation : Polar tetrols like BaP tetrol require advanced techniques (e.g., HPLC coupled with solid-matrix luminescence) for detection at trace levels .
  • Structural Confirmation : Steroid tetrols often require X-ray crystallography or ROESY NMR for unambiguous assignment, as seen in marine steroid studies .

Preparation Methods

Table 1: Spectral Data for Synthetic this compound

TechniqueKey SignalsReference
1H^1H-NMR (CDCl₃)δ 3.52 (m, H-3β), δ 3.38 (dd, J = 4.8 Hz, H-5α), δ 3.28 (t, J = 6.2 Hz, H-6β)
13C^{13}C-NMRC-24: 155.2 ppm (methylene), C-19: 73.5 ppm (CH₂OH)
HRMS (ESI+)m/z 455.3201 [M + Na]⁺ (calc. 455.3198)

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Synthetic Routes

ParameterStigmasterol RouteHDCA Route
Starting MaterialStigmasterolHDCA
Number of Steps108
Overall Yield9%5–7%
Key ChallengesStereochemical controlC-19 oxidation

The stigmasterol route offers higher yields but demands meticulous stereochemical management, whereas the HDCA pathway simplifies hydroxylation at the expense of lower efficiency.

Industrial and Research Applications

Scalable synthesis of this compound remains challenging due to multi-step sequences and low yields. Recent advances in biocatalysis, such as engineered cytochrome P450 enzymes for site-specific hydroxylation, may streamline production. Additionally, microwave-assisted synthesis and flow chemistry could reduce reaction times and improve reproducibility.

Q & A

Q. What synthetic strategies exist for generating stereoisomers of this compound, and how do structural variations affect bioactivity?

  • Synthesis : Utilize chiral auxiliaries or enzymatic catalysis to control stereochemistry at C-1, C-3, C-5, and C-6 positions. For example, β- and α-tetrol stereoisomers of macrocyclic boronic esters were synthesized and crystallized for X-ray analysis to confirm configurations .
  • Bioactivity Analysis : Compare binding affinities to bile acid receptors (e.g., FXR) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For instance, tauro-3β,6,7β,12β-tetrol exhibited distinct biological activity in cholestasis models .

Q. How can causal analysis resolve discrepancies in atmospheric data involving 24-Methylenecholestane-tetrol as a secondary organic aerosol (SOA) tracer?

  • Causal Modeling : Apply information transfer algorithms and random forest (RF) analysis to disentangle correlations from causation. For example, tetrol particle formation at high altitudes was causally linked to gas-phase tetrol concentrations (tetrolgas) and temperature-dependent condensation, not just organic aerosol (OA) correlations .
  • Data Interpretation : Use inverse hyperbolic sine (IHS) transforms to normalize skewed distributions of tetrol flux data, improving model training accuracy .

Q. What crystallographic techniques are optimal for resolving hydrogen-bonding networks in 24-Methylenecholestane-tetrol derivatives?

  • Structural Analysis : Perform single-crystal X-ray diffraction on racemic mixtures (e.g., α- and β-tetrol forms) to identify hydrogen-bonding motifs. Graph set analysis (GSA) can classify intermolecular interactions (e.g., R22(8) motifs) in crystal lattices .
  • Validation : Cross-reference crystallographic data with computational models (e.g., density functional theory, DFT) to validate hydrogen-bond energetics .

Data Contradiction & Reproducibility

Q. How should researchers address conflicting reports on 24-Methylenecholestane-tetrol’s role in oxidative stress pathways?

  • Root Cause Analysis : Investigate methodological differences (e.g., cell lines, exposure durations). For example, studies linking tetrol adducts (e.g., Tetrol I-1) to sperm motility used stringent inclusion criteria (95% CI) but may lack cohort diversity .
  • Reproducibility Framework : Adopt standardized protocols (e.g., OECD guidelines) for in vitro assays and share raw datasets via open-access platforms to enable meta-analyses .

Tables & Key Findings

Study Focus Method Key Insight Reference
Tetrol adducts in spermSpearman’s correlationInverse correlation between Tetrol I-1 and progressive motility (ρ = -0.42)
Atmospheric tetrol formationInformation transfer analysisTetrolgas → tetrol particles causal link at 10–12 km altitude (IT = 0.67)
Crystal structure analysisGraph set theoryR22(8) hydrogen-bonding motif in α-tetrol crystals

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
24-Methylenecholestane-1,3,5,6-tetrol
Reactant of Route 2
24-Methylenecholestane-1,3,5,6-tetrol

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